4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide
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Overview
Description
4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with butanamido and cyclopropylformamido groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like dual specificity tyrosine-phosphorylation-regulated kinase 1a .
Biochemical Pathways
The interaction of similar compounds with their targets often leads to alterations in various biochemical pathways, resulting in downstream effects that can influence cellular processes .
Result of Action
The interaction of similar compounds with their targets can lead to a variety of cellular responses, depending on the specific target and the nature of the interaction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting benzoic acid with an appropriate amine under acidic conditions to form benzamide.
Introduction of the Butanamido Group: The butanamido group is introduced by reacting the benzamide with butanoyl chloride in the presence of a base such as pyridine.
Cyclopropylformamido Group Addition: The final step involves the introduction of the cyclopropylformamido group. This can be achieved by reacting the intermediate compound with cyclopropylformamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[2-(diethylamino)ethyl]benzamide: A compound with a similar benzamide core but different substituents.
N-(2-cyclopropylformamidoethyl)benzamide: Another related compound with a cyclopropylformamido group.
Uniqueness
4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide is unique due to the specific combination of butanamido and cyclopropylformamido groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(butanoylamino)-N-[2-(cyclopropanecarbonylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-3-15(21)20-14-8-6-13(7-9-14)17(23)19-11-10-18-16(22)12-4-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,18,22)(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLIXOAVTKBOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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